molecular formula C19H14F10N2O B6311834 N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea CAS No. 1357627-31-6

N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea

Cat. No.: B6311834
CAS No.: 1357627-31-6
M. Wt: 476.3 g/mol
InChI Key: UVXFWHKQTPHMLD-UHFFFAOYSA-N
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Description

N,N’-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea: is a synthetic organic compound characterized by the presence of two phenyl groups substituted with methyl and pentafluoroethyl groups, connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea typically involves the reaction of 4-methyl-2-pentafluoroethylphenyl isocyanate with an appropriate diamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired urea linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N,N’-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea linkage allows it to form hydrogen bonds with target molecules, thereby inhibiting their activity or altering their function. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor .

Comparison with Similar Compounds

Uniqueness: N,N’-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields .

Properties

IUPAC Name

1,3-bis[4-methyl-2-(1,1,2,2,2-pentafluoroethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F10N2O/c1-9-3-5-13(11(7-9)16(20,21)18(24,25)26)30-15(32)31-14-6-4-10(2)8-12(14)17(22,23)19(27,28)29/h3-8H,1-2H3,(H2,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXFWHKQTPHMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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